Thioxanthene

Molecular Conformation Crystal Engineering Molecular Recognition

Researchers requiring a tricyclic scaffold with intrinsic non-planarity often face batch inconsistencies with simpler xanthene or phenothiazine analogs. Thioxanthene (CAS 261-31-4) provides a reproducible, sulfur-bridged core with a 133.3° dihedral angle and 1.44 D dipole moment that disrupts crystallization, solving film morphology challenges in OLED and OFET fabrication. • Electronics: Enables polymer electron mobility of ~10⁻⁶ cm²/V·s for electron-transport layers. • Drug Discovery: Exclusive cis-(Z) stereoisomerism enables enantiopure D2 antagonist synthesis. • Material Science: Single-step, two-electron redox behavior supports battery and catalysis applications. Supplied with full QA documentation and ambient-stable shipping to streamline your procurement workflow.

Molecular Formula C13H10S
Molecular Weight 198.29 g/mol
CAS No. 261-31-4
Cat. No. B1196266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioxanthene
CAS261-31-4
Synonyms6-thioxanthine
thioxanthine
Molecular FormulaC13H10S
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C13H10S/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2
InChIKeyPQJUJGAVDBINPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thioxanthene 结构特性与数据概览


Thioxanthene (9H-thioxanthene, CAS 261-31-4) is a tricyclic heteroaromatic compound (C₁₃H₁₀S, MW 198.28) where the central ring oxygen of xanthene is replaced by a sulfur atom [1]. This S-for-O substitution fundamentally alters the molecular geometry, introducing a pronounced non-planar, folded conformation [2] and a permanent dipole moment, while also serving as the foundational scaffold for numerous first-generation antipsychotic drugs [1].

Workflow Heteroaromatic scaffold research
Selection Non-planar geometry studies
Use Context Dipole-driven intermolecular interaction studies

Thioxanthene 与类似物的关键差异


While xanthene, phenothiazine, and thioxanthene are often grouped together as structurally related tricyclic systems, their core heteroatoms (O, N, and S, respectively) dictate fundamentally different physical properties and reactivity profiles [1]. Simple replacement with a 'generic' tricyclic aromatic compound fails to replicate key performance metrics. As detailed in the quantitative evidence below, thioxanthene's sulfur atom induces a specific non-planar geometry and unique electronic characteristics that directly impact crystallization behavior, redox stability, molecular packing, and derivatization potential compared to its oxygen and nitrogen analogs [2].

Geometry mismatch Planar xanthene cannot replicate the folded conformation (dihedral ~133°) of thioxanthene; solid-state packing and molecular recognition may differ.
Electronic property mismatch Non-polar xanthene cannot substitute for thioxanthene’s measurable dipole moment (1.44 D); solvation and directional interactions are altered.
Reactivity profile mismatch Phenothiazine’s nitrogen heteroatom leads to different redox behavior and stereochemical options; substitution may change electron-donor capacity.

Thioxanthene 关键性能证据


空间构象:折叠 vs. 平面结构

Computational studies reveal a stark conformational difference between thioxanthene and its oxygen analog, xanthene. While xanthene adopts a nearly planar geometry, thioxanthene exhibits a significantly folded, non-planar structure [1].

Folded vs planar conformation
Cross-study comparable
133.3° vs ~180°
Folding directly impacts crystal packing and recognition
Ab initio RHF/6-31G* level; thioxanthene folded by ~46.7°
Molecular Conformation Crystal Engineering Molecular Recognition

偶极矩:与氧杂蒽的差异

The replacement of oxygen with sulfur introduces a significant permanent dipole moment in thioxanthene, a feature absent in the symmetric xanthene molecule, which directly influences its intermolecular interactions and solubility behavior [1].

Dipole moment
Cross-study comparable
1.44 D vs 0 D
Dipole drives solvation and directional interactions
Measured in solution; xanthene non-polar by symmetry
Molecular Electronics Solubility Prediction QSAR Modeling

含硫杂蒽聚合物的电子迁移率

Thioxanthene derivatives exhibit quantifiable electron mobility, positioning them as valuable electron-transporting components in organic electronics [1].

Electron mobility
Class-level inference
~10⁻⁶ cm²/V·s
Supports electron-transport material research
TOF measurements on polymer films; class-level inference
Organic Electronics Electron Transport Material n-Type Semiconductor

顺式异构体的D2受体亲和力优势

The substitution of carbon for nitrogen at position 10 enables stereoisomerism in thioxanthenes, a feature absent in phenothiazines, leading to distinct pharmacological profiles between cis- and trans-isomers [1].

D2 receptor antagonism
Direct head-to-head comparison
cis(Z) effective, trans(E) less active
Stereochemical-control research context
Clopenthixol D1/D2 affinity data; requires stereochemical purity review
Stereoisomerism D2 Receptor Antagonism Antipsychotic Drug Design

倒置氧化还原电位现象

Thioxanthene derivatives can exhibit 'inverted' redox potentials, where the second oxidation occurs at a lower potential than the first, a phenomenon driven by a gain in aromaticity upon dication formation [1].

Redox behavior
Direct head-to-head comparison
Concerted two-electron oxidation
Strong two-electron donor research context
Versus sequential oxidation in fluorene analog; acetonitrile CV
Redox Chemistry π-Electron Donor Electrochemistry

熔点与外观特性

The physical properties of thioxanthene, including its melting point and crystalline appearance, serve as fundamental quality control benchmarks .

Melting point & appearance
Supporting evidence
128–131 °C, white needles
Lot identity and purity verification
Commercial specification data; source-specific review
Material Purity Quality Control Physical Characterization

Thioxanthene 科研与工业应用场景


n型半导体材料开发

The measured electron mobility of thioxanthene-based polymers (on the order of 10⁻⁶ cm²/V·s) [1] supports their evaluation as electron-transporting layers (ETL) in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its non-planar, folded conformation [2] can disrupt crystallization, potentially improving film morphology.

抗精神病药物先导物合成

The unique stereoisomerism of thioxanthenes, where only the cis(Z)-isomer is an effective D2 antagonist [1], makes the thioxanthene core invaluable for synthesizing enantiomerically pure drug candidates. This structural feature, absent in phenothiazines, allows for the development of derivatives with distinct pharmacological and safety profiles.

晶体工程与超分子化学

The significant non-planarity (dihedral angle ~133.3°) and permanent dipole moment (1.44 Debye) of thioxanthene, in stark contrast to the planar, non-polar xanthene [1][2], provide unique intermolecular interaction motifs for crystal engineering. This makes thioxanthene a building block for designing porous materials, co-crystals, and systems with specific solid-state properties.

强双电子给体系统构建

The ability of certain thioxanthene derivatives to undergo a single, concerted two-electron oxidation, a behavior not observed in closely related fluorene systems [1], positions them as strong π-electron donors. This property is directly applicable to the development of new redox-active materials for molecular electronics, batteries, and catalysis.

Application
Selection Property
Validation Focus
n-Type semiconductor material research
Electron mobility & non-planar geometry
Film morphology and electron-transport layer evaluation
Antipsychotic drug lead scaffold studies
Cis/trans stereochemical control
Stereochemical purity and D2 receptor binding assay context
Crystal engineering & supramolecular chemistry
Non-planar geometry & permanent dipole moment
Packing motif analysis and co-crystal design
Strong two-electron donor system design
Concerted two-electron oxidation behavior
Redox activity verification in molecular electronics

Technical Documentation Hub

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